molecular formula C21H22ClF2N3O3S B2968974 N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215562-89-2

N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2968974
CAS No.: 1215562-89-2
M. Wt: 469.93
InChI Key: ZCCBRGKZOVJWCO-UHFFFAOYSA-N
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Description

. This compound features a benzothiazole core, which is known for its diverse biological activities, and is modified with methoxy and morpholinoethyl groups to enhance its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. The difluorobenzothiazole derivative is first synthesized through a cyclization reaction involving 2-aminothiazole and difluorobenzene derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH₃) and morpholine.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Potential use in the development of new materials and chemicals.

Comparison with Similar Compounds

  • N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: Another derivative of benzothiazole with different substituents.

  • Thiazole derivatives: Various thiazole-based compounds with diverse biological activities.

Uniqueness: This compound stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3S.ClH/c1-28-16-4-2-3-14(11-16)20(27)26(6-5-25-7-9-29-10-8-25)21-24-19-17(23)12-15(22)13-18(19)30-21;/h2-4,11-13H,5-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCBRGKZOVJWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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